molecular formula C20H36O2 B13965812 Tetrahydro-2-(12-pentadecynyloxy)-2H-pyran CAS No. 56666-38-7

Tetrahydro-2-(12-pentadecynyloxy)-2H-pyran

Cat. No.: B13965812
CAS No.: 56666-38-7
M. Wt: 308.5 g/mol
InChI Key: FPZIWAZYWJJTIZ-UHFFFAOYSA-N
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Description

Tetrahydro-2-(12-pentadecynyloxy)-2H-pyran is a chemical compound that belongs to the class of tetrahydropyrans. This compound is characterized by the presence of a tetrahydropyran ring with a 12-pentadecynyloxy substituent. Tetrahydropyrans are known for their diverse biological activities and are often found in natural products and synthetic compounds with pharmaceutical applications.

Preparation Methods

Synthetic Routes and Reaction Conditions

One common method involves the acid-catalyzed dehydrative annulation of propargylic alcohols with suitable precursors . The reaction conditions often include the use of Lewis acids or Brønsted acids as catalysts, with solvents such as dichloroethane or toluene .

Industrial Production Methods

Industrial production methods for Tetrahydro-2-(12-pentadecynyloxy)-2H-pyran may involve large-scale synthesis using optimized reaction conditions to ensure high yield and purity. The use of continuous flow reactors and automated synthesis platforms can enhance the efficiency and scalability of the production process.

Chemical Reactions Analysis

Types of Reactions

Tetrahydro-2-(12-pentadecynyloxy)-2H-pyran can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized to form corresponding ketones or aldehydes.

    Reduction: Reduction reactions can convert the compound into its corresponding alcohols.

    Substitution: Nucleophilic substitution reactions can introduce different substituents onto the tetrahydropyran ring.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate (KMnO₄) and chromium trioxide (CrO₃).

    Reduction: Reducing agents such as lithium aluminum hydride (LiAlH₄) and sodium borohydride (NaBH₄) are commonly used.

    Substitution: Nucleophiles such as halides, amines, and thiols can be used under basic or acidic conditions.

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield ketones or aldehydes, while reduction may produce alcohols.

Scientific Research Applications

Tetrahydro-2-(12-pentadecynyloxy)-2H-pyran has several scientific research applications, including:

    Chemistry: It is used as a building block in the synthesis of complex organic molecules.

    Biology: The compound is studied for its potential biological activities, including antimicrobial and anticancer properties.

    Medicine: Research is ongoing to explore its potential as a therapeutic agent for various diseases.

    Industry: It is used in the development of new materials and chemical processes.

Mechanism of Action

The mechanism of action of Tetrahydro-2-(12-pentadecynyloxy)-2H-pyran involves its interaction with specific molecular targets and pathways. The compound may exert its effects by binding to enzymes or receptors, thereby modulating their activity. The exact molecular targets and pathways involved can vary depending on the specific biological context.

Comparison with Similar Compounds

Similar Compounds

Uniqueness

Tetrahydro-2-(12-pentadecynyloxy)-2H-pyran is unique due to its specific 12-pentadecynyloxy substituent, which imparts distinct chemical and biological properties. This uniqueness makes it a valuable compound for research and development in various scientific fields.

Properties

CAS No.

56666-38-7

Molecular Formula

C20H36O2

Molecular Weight

308.5 g/mol

IUPAC Name

2-pentadec-12-ynoxyoxane

InChI

InChI=1S/C20H36O2/c1-2-3-4-5-6-7-8-9-10-11-12-13-15-18-21-20-17-14-16-19-22-20/h20H,2,5-19H2,1H3

InChI Key

FPZIWAZYWJJTIZ-UHFFFAOYSA-N

Canonical SMILES

CCC#CCCCCCCCCCCCOC1CCCCO1

Origin of Product

United States

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